Home > Products > Screening Compounds P114186 > N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide -

N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Catalog Number: EVT-5511313
CAS Number:
Molecular Formula: C19H20N6OS
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: SR 121787 is an orally active antiaggregating agent that is metabolized in vivo to its active diacid form, SR 121566. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist, exhibiting potent antithrombotic effects in vitro and in vivo. []

Relevance: While SR 121787 does not share the pyrimidine or acetamide groups with N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, its significance lies in the shared 1,3-thiazole ring and the presence of a substituted piperidine ring linked to the thiazole through a nitrogen atom. This structural similarity suggests a potential for similar biological activities or interactions, making it a relevant compound for comparison. Furthermore, both SR 121787 and the target compound aim to address thrombotic conditions, highlighting a shared therapeutic area of interest. []

Compound Description: This compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The cyclization resulting in this compound is confirmed by FT-IR, NMR, and LCMS data. []

Relevance: Compound 2 and N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide share a core structure containing both a thiazole and a phenyl ring. Additionally, both compounds feature an acetamide group, albeit attached at different positions. This structural similarity highlights a potential for comparable chemical reactivity or biological activity, making Compound 2 relevant for comparison. []

Compound Description: This series of compounds is synthesized by reacting 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of Et3N. These compounds, particularly derivative 2b containing a phenolic group, exhibit promising cytotoxicity against various cancer cell lines (MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929) in MTT assays. []

Relevance: While structurally different in some aspects, these compounds and N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide share a key feature: the presence of two thiazole rings within their structures. This shared motif suggests a potential for similar chemical properties or biological interactions, making them relevant for comparison in a medicinal chemistry context. []

Compound Description: This series of analogues is synthesized from 1-(4,6-disubstitutedpyrimidin-2-yl)-3-(3,5-dinitrobenzoyl)thiourea derivatives. They have been characterized using various techniques, including single-crystal X-ray diffraction. Importantly, these compounds show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal species. []

Relevance: These analogues bear a striking structural resemblance to N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. Both share the core structure of a pyrimidine ring directly linked to a 1,3-thiazole ring which further connects to a phenyl ring. This strong structural similarity suggests a high likelihood of shared chemical properties and biological activities. The antimicrobial activity of the analogues makes them particularly interesting for comparison, indicating that N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide might also possess antimicrobial properties. []

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Mesylate Monohydrate

Compound Description: This compound and its mesylate monohydrate salt are synthesized as improved alternatives to toxic organotin compounds, boronic acid derivatives, or borolane reagents. This compound demonstrates enhanced long-term stability and desirable release kinetics in pharmaceutical formulations. [, , , ]

Relevance: Although structurally different in several ways, this compound shares with N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide a crucial structural element: the presence of a 1,3-thiazole ring. This common feature suggests a potential for similar pharmacological activities or interactions, making it a relevant compound for comparison, particularly in the context of drug development due to its favorable stability and release profile. [, , , ]

1-Methyl-3-(4-Substitutedphenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-one derivatives is designed and synthesized as potential anticancer agents. Their synthetic accessibility is confirmed by in silico SwissADME analysis. In vitro studies using HT-29 human colorectal adenocarcinoma cells reveal that compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibit significant anticancer activity at concentrations below 10 μg/mL, surpassing the efficacy of 5-fluorouracil. Molecular docking studies on 3GC7 (p38alpha in complex with dihydroquinazolinone) support their anticancer potential. []

Relevance: This series shares a significant structural similarity with N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, featuring a thiazole ring directly attached to a substituted phenyl ring. While the target compound's biological activity is not explicitly stated in the provided context, the potent anticancer properties exhibited by this series, especially the highlighted derivatives, suggest a possible avenue for exploring the therapeutic potential of similar compounds, including N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. []

2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Compound Description: This compound exhibits a distinct crystal structure where the chlorophenyl ring is slightly twisted relative to the thiazole ring at an angle of 7.1(1)°. The crystal packing is stabilized by C—H⋯O intermolecular interactions forming zigzag chains along the b-axis. []

Relevance: Despite lacking the piperazine and pyrimidine moieties found in N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, this compound exhibits structural similarity through the shared 1,3-thiazole ring and the presence of a chloro-substituted phenyl ring attached to the thiazole. This makes it relevant for understanding the core structural features and potential chemical properties of the target compound. []

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is a newly synthesized analogue of nitazoxanide and its major metabolite, tizoxanide. It demonstrates significant in vitro activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. Notably, NTB exhibits twofold greater potency than nitazoxanide and tizoxanide and is sixfold more active than benznidazole against T. cruzi. []

Relevance: Although lacking the piperazine and acetamide moieties present in N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, NTB shares the key structural element of a 1,3-thiazole ring with a nitro-substituted phenyl ring attached. This common motif suggests a potential for similar chemical reactivity or biological activity, making NTB relevant for comparison, especially in the context of potential antiparasitic properties. []

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide

Compound Description: This compound is a potent inhibitor of herpesviruses, particularly the herpes simplex virus. It is used in pharmaceutical formulations for the treatment and prevention of herpesvirus-mediated diseases. [, ]

Relevance: Despite lacking the piperazine and pyrimidine moieties found in N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, this compound shares a crucial structural element: the presence of a 1,3-thiazole ring. Additionally, both compounds feature an acetamide group, although with different substitutions. This structural similarity, along with the potent antiviral activity of N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, makes it relevant for comparison and highlights the potential of thiazole-containing compounds in medicinal chemistry. [, ]

N-(6-Substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides (4a-f)

Compound Description: This series of compounds was synthesized to explore their anticonvulsant potential, driven by the idea that combining benzothiazole and piperazine moieties could enhance this activity. The compounds were evaluated for their anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) screens, along with neurotoxicity assessment. []

Relevance: These compounds share significant structural similarities with N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. Both possess a thiazole ring linked to an acetamide group. Notably, this series also incorporates a piperazine moiety, directly attached to the acetamide group, mirroring the target compound's structure. This close structural resemblance strongly suggests that N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide might also exhibit anticonvulsant properties, similar to those observed in this series. []

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (8h, TAK-715)

Compound Description: TAK-715 is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase, which plays a role in the proinflammatory cytokine signaling pathway. It has demonstrated efficacy in preclinical models of rheumatoid arthritis and is currently under clinical investigation for this indication. []

Relevance: Although structurally distinct from N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in several ways, TAK-715 shares a key structural element: the presence of a 1,3-thiazole ring. This common feature, coupled with TAK-715's potent anti-inflammatory activity, underscores the potential of thiazole-containing compounds in medicinal chemistry and their possible relevance in addressing inflammatory conditions. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a radiolabeled compound specifically designed for positron emission tomography (PET) imaging of monoacylglycerol lipase (MAGL). This enzyme is involved in endocannabinoid and inflammatory signaling. [18F]T-401 exhibits reversible binding kinetics for MAGL, allowing for quantitative assessment of the enzyme. []

Relevance: While structurally diverse from N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, [18F]T-401 shares the significant structural element of a 1,3-thiazole ring. Moreover, both compounds feature a piperazine moiety, although connected differently within their structures. This shared motif, in conjunction with [18F]T-401's use in imaging a target involved in inflammation, highlights the potential significance of thiazole- and piperazine-containing compounds in medicinal chemistry, particularly for applications related to inflammation and potentially for the target compound as well. []

References1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16. 17.

Properties

Product Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C19H20N6OS/c26-17(23-19-22-16(14-27-19)15-5-2-1-3-6-15)13-24-9-11-25(12-10-24)18-20-7-4-8-21-18/h1-8,14H,9-13H2,(H,22,23,26)

InChI Key

XHXREKJCPFNNBR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=NC=CC=N4

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.